Triethyl prop-2-ene-1,1,2-tricarboxylate
Description
Nomenclature and Structural Representation of Triethyl prop-2-ene-1,1,2-tricarboxylate
The systematic IUPAC name for this compound is This compound . This name is derived following the established rules of chemical nomenclature. quimicaorganica.netlibretexts.orguiuc.edupressbooks.pubbyjus.com The parent chain is a three-carbon "propene" chain. The suffix "-ene" indicates the presence of a carbon-carbon double bond, and the locant "2-" specifies that this bond is between the second and third carbon atoms. The prefix "triethyl" and the suffix "-tricarboxylate" denote the presence of three ethyl ester functional groups. The locants "1,1,2-" indicate that two of these ester groups are attached to the first carbon atom, and one is attached to the second carbon atom.
Structural Formula:
The structure of this compound can be represented as:
This arrangement reveals a geminal dicarboxylate group (two esters on the same carbon) at the C1 position and an additional ester group at the C2 position, which is also part of the double bond. This allylic and vinylic positioning of the ester groups suggests a unique reactivity profile.
Table of Compound Identifiers (for this compound and related compounds):
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H18O6 | 258.27 | Not Available |
| Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | 246.26 | 7459-46-3 |
| Triethyl methanetricarboxylate | C10H16O6 | 232.23 | 6279-86-3 |
Overview of Tricarboxylate Ester Chemistry and its Significance in Organic Synthesis
Tricarboxylate esters are a class of organic compounds that feature three ester functional groups. These compounds are of considerable interest in organic synthesis due to their versatility as building blocks for more complex molecules. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then undergo a variety of transformations.
The presence of multiple electron-withdrawing ester groups can activate adjacent carbon atoms, making them susceptible to nucleophilic attack or enabling them to participate in condensation reactions. For instance, compounds with a geminal dicarboxylate moiety, like the one present in this compound, are valuable intermediates. tandfonline.com
In the context of this compound, the combination of the tricarboxylate system with an alkene functionality offers several avenues for synthetic exploitation:
Michael Addition: The double bond, being in conjugation with the ester group at the C2 position, can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. libretexts.orgwikipedia.org This is a powerful method for carbon-carbon bond formation.
Allylic Functionalization: The presence of an allylic position (C1) opens up possibilities for various allylic substitution reactions.
Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems.
The synthesis of complex esters, including those with multiple functional groups, is a cornerstone of modern organic chemistry, with applications ranging from the development of new materials to the synthesis of pharmaceuticals. nih.govresearchgate.netbritannica.com
Research Landscape and Historical Context Pertaining to this compound
A comprehensive search of the scientific literature does not reveal any specific research focused exclusively on this compound. This suggests that this particular isomer may not have been a direct target of synthesis or investigation, or it may have been generated as an intermediate in a larger synthetic sequence without being isolated and characterized in detail.
However, the research landscape for structurally related compounds is rich and provides a basis for understanding the potential chemistry of this molecule. For example, the synthesis and reactivity of allylic esters are well-documented, with numerous methods developed for their stereoselective preparation. nih.govresearchgate.net Similarly, the chemistry of gem-dicarboxylates is an active area of research, with these motifs serving as precursors to a variety of other functional groups. acs.org
The historical development of ester synthesis dates back to the 19th century with the work of chemists like Leopold Gmelin. britannica.com Since then, a vast array of methods for esterification and the synthesis of complex esters have been developed. google.com While a specific historical account of this compound is not available, its conceptualization falls within the broader historical progression of organic synthesis, where chemists continuously explore novel combinations of functional groups to create new molecules with unique properties.
The lack of specific research on this compound could indicate that other isomers, such as those with a conjugated system of double bonds and ester groups, have been of greater synthetic interest due to their more predictable reactivity in common transformations. Nevertheless, the unique structural features of this compound suggest it could be a valuable, albeit underexplored, building block in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
71195-11-4 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
triethyl prop-2-ene-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h9H,4-7H2,1-3H3 |
InChI Key |
WGPXDOVGQPJDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Triethyl Prop 2 Ene 1,1,2 Tricarboxylate
Direct Esterification Routes to Propene-Tricarboxylate Analogues
Direct esterification of the corresponding tricarboxylic acid, prop-2-ene-1,1,2-tricarboxylic acid, with ethanol (B145695) in the presence of an acid catalyst represents a straightforward approach to triethyl prop-2-ene-1,1,2-tricarboxylate. This method is analogous to the esterification of similar polycarboxylic acids, such as aconitic acid (propene-1,2,3-tricarboxylic acid).
The reaction typically employs a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, to protonate the carboxylic acid groups, thereby enhancing their electrophilicity for nucleophilic attack by ethanol. The process is reversible and often requires heating to proceed at a reasonable rate.
A significant challenge in the direct esterification of polycarboxylic acids is achieving complete and selective esterification to the triester. The reaction often yields a mixture of mono-, di-, and tri-esters, which necessitates careful control of reaction conditions and purification of the final product. For instance, in the esterification of aconitic acid with ethanol, reaction temperatures of 70–80°C for 12–24 hours are employed, with theoretical yields for the partial esterification products being in the range of 40–55%. Achieving a high yield of the triester would likely require a significant excess of ethanol and efficient removal of water to drive the equilibrium towards the product.
| Parameter | Typical Conditions for Analogous Esterifications |
| Carboxylic Acid | Propene-tricarboxylic acid analogue (e.g., Aconitic acid) |
| Alcohol | Ethanol (often in excess) |
| Catalyst | Sulfuric acid (1–5 wt%) or p-toluenesulfonic acid |
| Temperature | 70–80°C |
| Reaction Time | 12–24 hours |
| Challenges | Formation of mono- and di-ester mixtures, requiring purification |
Alkylation Approaches in the Synthesis of Tricarboxylate Precursors
Alkylation reactions provide a powerful means to construct the carbon framework of tricarboxylate precursors, which can then be further modified to yield the target molecule. Key starting materials for these approaches include diethyl malonate and triethyl methanetricarboxylate.
Condensation Reactions Utilizing Diethyl Malonate Derivatives
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound like diethyl malonate and an aldehyde or ketone, is a classic method for forming carbon-carbon double bonds. thermofisher.comorganicreactions.org To synthesize an unsaturated tricarboxylate, one could envision a reaction between diethyl malonate and a suitable carbonyl compound containing an ester group, such as an ethyl glyoxalate. The initial condensation product would likely be a hydroxylated intermediate, which would then undergo dehydration to introduce the double bond. The reaction is typically catalyzed by a weak base, such as an amine or its salt. thermofisher.com
Another relevant approach is the malonic ester synthesis, which involves the alkylation of the enolate of diethyl malonate. youtube.com To construct the carbon backbone of this compound, the diethyl malonate enolate could be reacted with a three-carbon electrophile already containing an ester group and a leaving group, for example, ethyl 2-bromoacrylate.
The general steps for a malonic ester synthesis are:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.
Work-up: Subsequent steps would depend on the specific route to the final product.
Challenges in malonic ester synthesis can include dialkylation, where a second alkyl group is added to the α-carbon. youtube.com
Reaction of Triethyl Methanetricarboxylate with Halogenated Compounds
Triethyl methanetricarboxylate is another valuable precursor for the synthesis of more complex tricarboxylates. The methine proton is acidic and can be removed by a suitable base to form a nucleophilic carbanion. This carbanion can then be reacted with a halogenated compound to introduce new substituents.
For the synthesis of this compound, the enolate of triethyl methanetricarboxylate could be reacted with an allyl halide, such as allyl bromide. This would introduce the prop-2-ene group at the central carbon, directly yielding the target molecule. The reaction would typically be carried out in an inert solvent in the presence of a base like sodium hydride or an alkoxide.
Michael Addition Strategies for Olefinic Tricarboxylate Synthesis
The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds. It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). askfilo.com In the context of synthesizing this compound, the enolate of diethyl malonate can act as a Michael donor.
A plausible Michael acceptor would be an electron-deficient alkyne, such as ethyl propiolate. The nucleophilic attack of the diethyl malonate enolate on the β-carbon of ethyl propiolate would lead to the formation of a vinyl carbanion, which upon protonation would yield the desired prop-2-ene skeleton with the three ester groups correctly positioned.
The general mechanism for a Michael addition involves:
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., diethyl malonate) to form a stabilized enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting intermediate is protonated to give the final product.
| Reactant Type | Example Compound | Role in Reaction |
| Michael Donor | Diethyl malonate | Nucleophile |
| Michael Acceptor | Ethyl propiolate | Electrophile |
| Base | Sodium ethoxide | Catalyst for enolate formation |
Transesterification as a Pathway to Tricarboxylate Esters
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be employed if a different trialkyl ester of prop-2-ene-1,1,2-tricarboxylic acid is more readily available, for example, the trimethyl ester. The trimethyl ester could be converted to the desired triethyl ester by reaction with an excess of ethanol in the presence of a catalyst.
Transesterification can be catalyzed by either acids or bases. ncsu.edu Base-catalyzed transesterification is generally faster and proceeds at milder conditions. A common base catalyst is the alkoxide corresponding to the alcohol being used, in this case, sodium ethoxide. The reaction is an equilibrium process, and using a large excess of ethanol is necessary to drive the reaction to completion.
For example, the transesterification of trimethyl aconitate to its corresponding ethyl esters is facilitated by sodium ethoxide in anhydrous ethanol at temperatures of 60–70°C. The yield of the triethyl ester is dependent on the molar excess of ethanol used.
Optimization of Synthetic Pathways for Enhanced Yield and Efficiency
The efficiency and yield of the synthetic routes to this compound can be significantly influenced by various factors, and optimization is a critical aspect of process development. Key areas for optimization include the choice of catalyst, reaction conditions, and the use of techniques such as phase-transfer catalysis.
For alkylation reactions involving diethyl malonate, phase-transfer catalysis (PTC) has been shown to be an effective method for improving reaction rates and yields. frontiersin.orggoogle.comsci-hub.se PTC facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can be particularly useful when using solid bases like potassium carbonate. google.comsci-hub.se The choice of the phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can be crucial for the reaction's success. google.com
In Michael addition reactions , the choice of catalyst and solvent can have a profound impact on the reaction's efficiency and selectivity. researchgate.net Screening of different catalysts, including organocatalysts, and varying the solvent and temperature are common optimization strategies. researchgate.netnih.gov For instance, the use of chiral catalysts can lead to enantioselective Michael additions, which may be relevant for the synthesis of specific stereoisomers of the target compound.
For condensation reactions like the Knoevenagel condensation, optimization involves the selection of the appropriate base catalyst and the efficient removal of water to drive the reaction forward. thermofisher.com The use of milder catalysts can also help to prevent side reactions.
| Synthetic Route | Key Optimization Parameters | Potential Benefits |
| Alkylation | Phase-transfer catalyst, base, solvent, temperature | Increased reaction rate, higher yield, milder conditions |
| Michael Addition | Catalyst (organo-, metal-based), solvent, temperature, additives | Improved yield, enhanced selectivity (including stereoselectivity) |
| Condensation | Base catalyst, removal of water, reaction temperature | Higher conversion, prevention of side reactions |
| Esterification/Transesterification | Catalyst concentration, alcohol to ester ratio, temperature, water removal | Shifting equilibrium towards product, higher yield |
Catalysis in Tricarboxylate Ester Synthesis
The synthesis of unsaturated tricarboxylate esters like this compound can be efficiently achieved through a one-pot reaction involving a Knoevenagel condensation followed by a Michael addition. The choice of catalyst is pivotal in directing the reaction pathway and influencing the rate of formation of the desired product.
Weakly basic catalysts are commonly employed to facilitate the initial Knoevenagel condensation between an aldehyde and an active methylene compound. Amines such as piperidine (B6355638) or triethylamine (B128534) are frequently utilized. These catalysts are effective in promoting the deprotonation of the active methylene compound, thereby generating a nucleophilic enolate ion that can attack the carbonyl group of the aldehyde. Following the condensation and subsequent dehydration to form an α,β-unsaturated intermediate, the same basic catalyst can facilitate the Michael addition of a second equivalent of the active methylene compound.
Alternatively, Lewis acid catalysts can be employed in conjunction with a mild base. The Lewis acid activates the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack. This approach can enhance the reaction rate and selectivity. Boric acid, for instance, has been demonstrated as an effective catalyst for Knoevenagel condensations, offering a greener and more economical option. mdpi.comsciforum.net
The selection of the catalyst is critical and is often determined by the specific substrates and desired reaction kinetics. The catalytic efficiency can be influenced by the catalyst's concentration and its acid-base properties.
| Catalyst | Catalyst Type | Typical Conditions | Observations |
| Piperidine | Weak Base | Ethanol, Reflux | Effective for Knoevenagel condensation and subsequent Michael addition. |
| Triethylamine | Weak Base | Dichloromethane, Room Temp | Milder conditions, suitable for sensitive substrates. |
| Boric Acid | Lewis Acid | 10 mol%, Ethanol, Room Temp | Good to excellent yields, environmentally benign. mdpi.comsciforum.net |
| TiCl4-Pyridine | Lewis Acid/Base | Dichloromethane, Room Temp | High yields for cyclization reactions following condensation. nih.gov |
Solvent Effects and Reaction Condition Control
The solvent medium plays a crucial role in the synthesis of this compound, influencing reaction rates, equilibria, and product selectivity. The choice of solvent is dictated by the solubility of the reactants and the nature of the catalytic system employed.
Polar protic solvents, such as ethanol, are often used in base-catalyzed Knoevenagel condensations. researchgate.net These solvents can solvate the ionic intermediates and facilitate the proton transfer steps involved in the reaction mechanism. However, in some cases, protic solvents can slow down the dehydration step of the Knoevenagel condensation.
Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) can also be effective. DMF, in particular, has been shown to be a superior solvent for Knoevenagel condensations in the presence of certain catalysts. researchgate.net Aprotic solvents are particularly adept at accelerating the dehydration step of the condensation. researchgate.net
Nonpolar solvents such as toluene (B28343) and benzene (B151609) can also be used, often in conjunction with azeotropic removal of water to drive the reaction towards the formation of the unsaturated product. nih.gov
Control of the reaction temperature is also critical. While many Knoevenagel-type reactions can proceed at room temperature, heating is often necessary to ensure a reasonable reaction rate and to promote the dehydration step. The optimal temperature will depend on the specific reactants, catalyst, and solvent being used.
| Solvent | Solvent Type | Typical Temperature | Impact on Reaction |
| Ethanol | Polar Protic | Room Temp to Reflux | Good for dissolving reactants and catalysts, can facilitate proton transfer. researchgate.net |
| Toluene | Nonpolar | Reflux (with Dean-Stark) | Allows for azeotropic removal of water, driving the equilibrium. |
| Dimethylformamide (DMF) | Polar Aprotic | Room Temp to 80°C | Can accelerate both the addition and dehydration steps. researchgate.net |
| Dichloromethane (DCM) | Polar Aprotic | Room Temp | Suitable for reactions with milder catalysts and sensitive substrates. |
Stoichiometric Ratio Adjustments and Side Reaction Minimization
The precise control of the stoichiometric ratios of the reactants is paramount in the synthesis of this compound to maximize the yield of the desired product and to minimize the formation of unwanted side products.
In a potential synthetic route involving a Knoevenagel condensation followed by a Michael addition, the ratio of the active methylene compound to the aldehyde is critical. An excess of the active methylene compound is often used to favor the formation of the Michael adduct after the initial Knoevenagel condensation.
A key side reaction to be minimized is the self-condensation of the aldehyde, which can be prevalent when using a strong base as a catalyst. The use of a weakly basic amine catalyst helps to mitigate this side reaction as it is not basic enough to promote the self-condensation of most aldehydes.
Another potential side product is the initial Knoevenagel condensation product, which may not proceed to the Michael addition. Adjusting the reaction time, temperature, and catalyst concentration can influence the relative rates of the two reaction steps and thus control the product distribution. For instance, prolonged reaction times and higher temperatures may favor the formation of the thermodynamically more stable Michael adduct.
Careful purification of the final product is typically required to remove any unreacted starting materials and side products. Techniques such as column chromatography are often employed for this purpose.
Reactivity and Reaction Mechanisms of Triethyl Prop 2 Ene 1,1,2 Tricarboxylate
Hydrolytic Transformations of Ester Functionalities
The hydrolysis of the ester groups in triethyl prop-2-ene-1,1,2-tricarboxylate, which involves the cleavage of the ester linkage by water, can be effectively achieved under either acidic or basic conditions. This process results in the formation of the corresponding carboxylic acids and ethanol (B145695).
The acid-catalyzed hydrolysis of this compound is a reversible process that is essentially the reverse of Fischer esterification. The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and an excess of water to shift the equilibrium towards the products: prop-2-ene-1,1,2-tricarboxylic acid and ethanol.
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).
Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid.
This process would occur sequentially for all three ester groups to yield the final tricarboxylic acid.
Table 1: Reactants and Products in Acid-Catalyzed Hydrolysis
| Reactant | Reagents | Products |
| This compound | H₂O, H⁺ (catalyst) | Prop-2-ene-1,1,2-tricarboxylic acid, Ethanol |
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. It involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
The mechanism for base-mediated hydrolysis is as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃), which is a reasonably good leaving group, is expelled. This step reforms the carbonyl group, yielding a carboxylic acid.
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the ethoxide ion (or another hydroxide ion) in an acid-base reaction. This step is irreversible and drives the reaction to completion, forming a carboxylate salt and ethanol.
Protonation (Workup): To obtain the final tricarboxylic acid, an acidic workup (e.g., addition of a strong acid like HCl) is required to protonate the carboxylate salts.
Table 2: Reactants and Products in Base-Mediated Hydrolysis
| Reactant | Reagents | Intermediate Products | Final Products (after acid workup) |
| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | Sodium prop-2-ene-1,1,2-tricarboxylate, Ethanol | Prop-2-ene-1,1,2-tricarboxylic acid, Ethanol |
Reduction Reactions of Ester Groups to Alcohols
The ester functionalities of this compound can be reduced to primary alcohols. This transformation typically requires a strong reducing agent, as esters are relatively unreactive towards milder reagents.
The most common and effective reagent for the reduction of esters is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Each of the three ester groups would be reduced to a primary alcohol, which would result in the formation of a triol.
The mechanism of ester reduction with LiAlH₄ involves the following steps:
Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an ethoxide ion (⁻OCH₂CH₃) to form an aldehyde intermediate.
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This leads to the formation of a new tetrahedral alkoxide intermediate.
Protonation (Workup): An acidic workup is then performed to protonate the alkoxide intermediates, yielding the primary alcohol products.
Due to the presence of the α,β-unsaturated system, chemoselectivity can be an important consideration. While LiAlH₄ will reduce the ester groups, it can also potentially reduce the carbon-carbon double bond. To selectively reduce the double bond without affecting the ester groups, catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) would typically be employed.
Table 3: Reduction of Ester Groups
| Reactant | Reagent | Products |
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(Hydroxymethyl)pent-4-ene-1,1,3-triol, Ethanol |
Nucleophilic Substitution Reactions Involving Ester Functionalities
The ester groups in this compound can undergo nucleophilic substitution reactions, where the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile.
Nucleophilic acyl substitution is a two-step process involving addition and elimination. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group. The reactivity of the ester towards nucleophilic attack is influenced by the electrophilicity of the carbonyl carbon and the ability of the alkoxy group to act as a leaving group. Esters are generally less reactive than acid chlorides and anhydrides but more reactive than amides.
The general mechanism for nucleophilic attack on the ester groups of this compound is as follows:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon atom, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the elimination of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
Common nucleophiles that can participate in this reaction include alkoxides (in transesterification reactions) and ammonia (B1221849) or amines (in ammonolysis or aminolysis). For instance, reaction with an excess of another alcohol in the presence of an acid or base catalyst would lead to transesterification, replacing the ethyl groups with the alkyl group of the new alcohol. Reaction with ammonia would convert the ester groups into primary amides.
Table 4: Examples of Nucleophilic Acyl Substitution
| Reaction Type | Nucleophile | Product Type (per ester group) |
| Transesterification | R'OH | New Ester |
| Ammonolysis | NH₃ | Primary Amide |
| Aminolysis | R'NH₂ | Secondary Amide |
Electrophilic Additions and Reactions at the Alkene Moiety of this compound
The alkene moiety in this compound is characterized by a carbon-carbon double bond that is substituted with three electron-withdrawing triethyl carboxylate groups. This electronic feature significantly influences its reactivity, particularly in electrophilic addition reactions. In a typical electrophilic addition, the π electrons of the alkene attack an electrophile. researchgate.netyoutube.com However, the strong electron-withdrawing nature of the three ester groups in this compound diminishes the electron density of the double bond, thereby deactivating it towards electrophilic attack.
This deactivation makes reactions with standard electrophiles, such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), less favorable compared to simple, electron-rich alkenes. While the reaction of an alkene with a halogen typically proceeds through a cyclic halonium ion intermediate, the reduced nucleophilicity of the double bond in this compound would likely necessitate harsher reaction conditions for such an electrophilic addition to occur.
Conversely, the electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, a reaction known as a conjugate or Michael addition. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, with the π electrons shifting to the α-carbon and then to the oxygen of one of the carbonyl groups. This reactivity is a common feature of alkenes bearing electron-withdrawing substituents. youtube.com
Table 1: Comparison of Alkene Reactivity in Electrophilic vs. Nucleophilic Additions
| Alkene Type | Substituents | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Electron-Rich | Alkyl groups (electron-donating) | High | Low |
| Electron-Deficient | Carbonyl, Ester, Nitro groups (electron-withdrawing) | Low | High |
Detailed research findings on specific electrophilic addition reactions with this compound are not extensively reported in readily available literature, likely due to its reduced reactivity in such transformations. The primary mode of reaction at the alkene moiety is predicted to be nucleophilic conjugate addition.
Dehydration Reactions Leading to Unsaturated Derivatives
Unsaturated derivatives, such as this compound, can be synthesized through dehydration reactions of a corresponding saturated alcohol precursor. The relevant precursor for this compound would be Triethyl 2-hydroxypropane-1,1,2-tricarboxylate.
The dehydration of an alcohol is a type of elimination reaction, which can proceed through either an E1 or E2 mechanism, typically under acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequently, a base (which can be a solvent molecule or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
The synthesis of Triethyl 2-hydroxypropane-1,2,3-tricarboxylate has been documented, suggesting its potential as a precursor for the target unsaturated compound. researchgate.net The dehydration of this tertiary alcohol would likely proceed readily under acidic conditions, following Zaitsev's rule to form the more substituted alkene, which in this case is this compound. masterorganicchemistry.com
Table 2: General Steps in Acid-Catalyzed Dehydration of an Alcohol
| Step | Description |
| 1. Protonation | The hydroxyl group is protonated by an acid catalyst to form an oxonium ion. |
| 2. Formation of Carbocation | The oxonium ion departs as a water molecule, leaving behind a carbocation (characteristic of the E1 pathway). |
| 3. Deprotonation | A base removes a proton from a carbon adjacent to the carbocation, forming the alkene. |
While the specific experimental conditions for the dehydration of Triethyl 2-hydroxypropane-1,1,2-tricarboxylate to this compound are not detailed in the available search results, the general principles of alcohol dehydration strongly support this as a viable synthetic route.
Participation in C-Glycoside Formation via Tricarbethoxy Carbanions
C-Glycosides are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, a modification that enhances their stability against enzymatic hydrolysis. The synthesis of C-glycosides often involves the formation of a carbon-carbon bond at the anomeric center, typically by the reaction of a glycosyl electrophile with a carbon nucleophile. thieme-connect.de
Carbanions derived from compounds with acidic methylene (B1212753) or methine protons, such as those in malonic esters, are commonly used as nucleophiles in these syntheses. nih.govsigmaaldrich.com The saturated analog of the title compound, Triethyl 1,1,2-ethanetricarboxylate, possesses an acidic methine proton at the C-1 position, flanked by three electron-withdrawing carboxylate groups. This structural feature allows for the ready formation of a stabilized "tricarbethoxy carbanion" upon treatment with a suitable base.
This tricarbethoxy carbanion can then act as a potent nucleophile in reactions with electrophiles, including glycosyl halides or other activated sugar derivatives, to form C-glycosides. The general mechanism would involve the nucleophilic attack of the carbanion on the anomeric carbon of the sugar, displacing a leaving group and forming a new carbon-carbon bond.
Table 3: Key Components in the Proposed C-Glycoside Synthesis
| Component | Role | Example |
| Carbanion Precursor | Source of the nucleophilic carbon | Triethyl 1,1,2-ethanetricarboxylate |
| Base | Deprotonates the precursor to form the carbanion | Sodium ethoxide, Sodium hydride |
| Glycosyl Electrophile | Provides the carbohydrate moiety with a leaving group at the anomeric position | Acetobromoglucose |
| Resulting Bond | The newly formed linkage | Anomeric C-C bond |
While the direct use of the tricarbethoxy carbanion derived from Triethyl 1,1,2-ethanetricarboxylate in C-glycoside synthesis is not explicitly detailed in the provided search results, the well-established principles of malonic ester-type syntheses in this area strongly suggest its potential as a valuable synthetic tool for creating novel C-glycosides. nih.govsigmaaldrich.com The resulting adduct would bear the tricarbethoxy methane (B114726) moiety, which could be further modified.
Applications of Triethyl Prop 2 Ene 1,1,2 Tricarboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Synthon
Triethyl prop-2-ene-1,1,2-tricarboxylate possesses structural features, such as an α,β-unsaturated ester system, that theoretically make it a candidate as a Michael acceptor in organic synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This would allow for the conjugate addition of nucleophiles, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Such reactivity is characteristic of versatile synthetic building blocks, which are foundational molecules for the construction of more complex chemical structures.
However, a comprehensive search of scientific databases and literature reveals a lack of specific studies detailing the use of this compound as a versatile building block or synthon for a wide range of molecular architectures. While the principles of Michael additions are well-established, specific examples and research findings directly involving this compound in this capacity are not documented in the available literature.
Construction of Complex Organic Molecules
The utility of a building block is demonstrated by its successful application in the synthesis of complex molecules. The following subsections address the specific synthetic targets mentioned in the outline.
There is no direct evidence in the reviewed scientific literature to suggest that this compound is used in the synthesis of the polycyclic structure Dallacker Bislactone. While related compounds may be employed in similar synthetic strategies, specific research findings for the named compound are absent.
The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or urea/thiourea, respectively. nih.govbu.edu.egmdpi.comnih.govmdpi.com Theoretically, this compound could be chemically modified to serve as a precursor to a suitable 1,3-dicarbonyl-containing intermediate for such cyclization reactions. However, a thorough review of the literature did not yield any specific examples or methods for the synthesis of acetic acid derivatives of pyrazole and pyrimidine using this compound as a starting material.
Precursor in the Synthesis of Specialty Chemical Compounds
The role of a compound as a precursor is critical in the synthesis of specialty chemicals with specific biological or material properties.
Ionotropic glutamate (B1630785) receptors are a significant target in neuroscience research, and the synthesis of novel ligands is an active area of study. nih.govnih.govwikipedia.orgresearchgate.netbiorxiv.org Despite the importance of this class of molecules, there is no published research that specifically describes the use of this compound as a precursor for the synthesis of derivatives intended as ligands for ionotropic glutamate receptors.
Fluorinated analogues of 5-aminolevulinic acid (5-ALA) are of interest for applications such as photodynamic therapy. nih.govnih.govresearchgate.netresearchgate.netrsc.org A detailed review of synthetic methodologies for these analogues did not reveal the use of this compound as a starting material or intermediate. nih.govnih.govresearchgate.net The documented synthetic routes utilize other well-established precursors.
Spectroscopic and Advanced Analytical Characterization of Triethyl Prop 2 Ene 1,1,2 Tricarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing insights into the connectivity and chemical environment of atoms. For Triethyl prop-2-ene-1,1,2-tricarboxylate, NMR studies are essential to confirm the arrangement of its constituent atoms and the integrity of its functional groups.
Proton NMR (¹H NMR) Analysis
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (ethoxy) | ~1.2-1.4 | Triplet (t) | 9H |
| CH₂ (ethoxy) | ~4.1-4.3 | Quartet (q) | 6H |
| CH (on C2) | Variable | Multiplet (m) | 1H |
| CH₂ (on C3) | Variable | Multiplet (m) | 2H |
Carbon-13 NMR (¹³C NMR) Analysis
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. A predicted spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups would resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The carbons of the ethyl groups would appear in the upfield region, with the methylene (B1212753) carbons around 60-65 ppm and the methyl carbons around 14-15 ppm. The sp² hybridized carbons of the prop-2-ene unit would be found in the intermediate region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~165-175 |
| C=C (alkene) | ~120-140 |
| C-COOR | Variable |
| O-CH₂ | ~60-65 |
| CH₃ | ~14-15 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network of this compound, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the prop-2-ene backbone and the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) and long-range (2-3 bond) proton-carbon correlations (HMBC). This information would be critical in confirming the precise locations of the three triethyl carboxylate groups on the prop-2-ene scaffold.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional groups. A prominent feature would be the C=O stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations of the ester linkage would be observed in the 1000-1300 cm⁻¹ range. The presence of the alkene C=C double bond would likely give rise to a stretching band around 1640-1680 cm⁻¹, although its intensity can be variable. The C-H stretching vibrations of the aliphatic ethyl groups and the vinylic protons would be expected in the 2850-3100 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |
| C-H (alkene) | Stretching | 3000-3100 | Medium |
| C=O (ester) | Stretching | 1730-1750 | Strong |
| C=C (alkene) | Stretching | 1640-1680 | Medium-Weak |
| C-O (ester) | Stretching | 1000-1300 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In the case of this compound, the C=C stretching vibration of the double bond, which may be weak in the IR spectrum, is often strong and readily identifiable in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during vibration, making it a strong Raman scatterer. The symmetric stretching vibrations of the non-polar C-C bonds in the ethyl groups would also be more prominent in the Raman spectrum. In contrast, the highly polar C=O stretching vibration would typically show a weaker signal in the Raman spectrum compared to the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is a cornerstone technique for the molecular analysis of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₈O₆, corresponding to a molecular weight of approximately 258.27 g/mol . MS analysis, particularly when coupled with a chromatographic inlet, allows for the separation of the analyte from complex mixtures and provides high-confidence identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The separation is crucial, as constitutional isomers often produce nearly identical mass spectra under electron ionization (EI), the most common ionization technique used in GC-MS.
Under EI, the molecule is expected to generate a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 258. Subsequent fragmentation provides a characteristic pattern that serves as a molecular fingerprint. Common fragmentation pathways for esters include the loss of alkoxy groups and α-cleavage. For this compound, key fragment ions can be predicted based on its structure.
Table 1: Predicted GC-MS Electron Ionization Fragments for this compound
| Predicted m/z | Predicted Ion/Fragment Structure | Description of Loss |
| 258 | [C₁₂H₁₈O₆]⁺ | Molecular Ion (M⁺) |
| 213 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 185 | [M - COOC₂H₅]⁺ | Loss of an ethoxycarbonyl radical |
| 139 | [M - COOC₂H₅ - C₂H₅OH]⁺ | Subsequent loss of ethanol (B145695) from the m/z 185 fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly useful if the compound exhibits thermal lability or insufficient volatility for GC. Utilizing soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically generates protonated molecules or adducts with minimal fragmentation, providing clear confirmation of the molecular weight.
In positive-ion ESI mode, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ and as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺. This technique is invaluable for confirming the mass of the intact molecule prior to more detailed structural analysis via tandem mass spectrometry (MS/MS), if required.
Table 2: Predicted LC-MS ESI Adducts for this compound
| Adduct Type | Predicted m/z | Ion Formula |
| Protonated Molecule | 259.1176 | [C₁₂H₁₉O₆]⁺ |
| Sodium Adduct | 281.0995 | [C₁₂H₁₈NaO₆]⁺ |
| Potassium Adduct | 297.0735 | [C₁₂H₁₈KO₆]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as carbon-carbon double bonds and carbonyl groups. The UV-Vis spectrum of this compound is dictated by its specific arrangement of these functional groups.
The structure contains two types of chromophores: an isolated carbon-carbon double bond (C=C) and three isolated ester carbonyl groups (C=O). Crucially, the C=C bond is not in conjugation with the C=O groups. This lack of conjugation is a key structural feature that distinguishes it from its prop-1-ene (B156429) isomers and strongly influences its absorption profile.
π → π* Transition : The isolated C=C double bond is expected to undergo a high-energy π → π* transition, resulting in a strong absorption band at a short wavelength, typically below 200 nm. masterorganicchemistry.comdocbrown.info
n → π* Transition : The carbonyl groups of the three esters each possess non-bonding electrons (n-electrons) on the oxygen atoms. These can be excited to an anti-bonding π* orbital. This n → π* transition is electronically "forbidden," resulting in a characteristically weak absorption band at a longer wavelength, generally in the 270-300 nm region for non-conjugated esters. masterorganicchemistry.com
The absence of conjugation means the absorption maximum (λmax) will be at a much shorter wavelength compared to its conjugated isomers, which would exhibit a significant bathochromic (red) shift into the 220-250 nm range.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) | Expected Intensity |
| π → π | Isolated C=C | < 200 nm | Strong |
| n → π | Isolated C=O (Ester) | ~270-300 nm | Weak |
Chromatographic Purity Assessment and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for this purpose due to their high resolution and quantitative accuracy.
HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule with the polarity of this compound.
A typical RP-HPLC setup would involve:
Stationary Phase : A non-polar column, most commonly a C18 (octadecylsilyl) bonded silica.
Mobile Phase : A polar solvent mixture, such as a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.
Detection : A UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm to detect the ester carbonyls) or an evaporative light scattering detector (ELSD).
Purity is calculated by integrating the area of all peaks in the chromatogram and expressing the area of the main peak as a percentage of the total area. Method development is critical to ensure baseline separation from all potential impurities, especially the closely-eluting prop-1-ene isomer.
UPLC is an advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, yielding significant improvements in performance. The primary advantages of UPLC for the analysis of this compound include:
Increased Resolution : Superior peak separation, which is highly beneficial for resolving the target compound from its isomers and other closely related impurities.
Faster Analysis Times : Run times can be reduced by a factor of up to ten compared to traditional HPLC, increasing sample throughput.
Higher Sensitivity : Sharper, narrower peaks lead to greater peak heights and improved detection limits.
A UPLC method would be analogous in principle to an HPLC method (i.e., using a reversed-phase column and similar mobile phases), but the operational parameters would be optimized for the high-pressure system to achieve rapid and highly efficient separations.
Derivatization Strategies for Enhanced Analytical Resolution and Detection
Chemical derivatization is a technique used to modify an analyte to improve its analytical performance. For this compound, which is already an ester, derivatization strategies would primarily target the reactive carbon-carbon double bond of the prop-2-ene group. Such modifications can enhance detectability by specific detectors, improve chromatographic separation, and provide more detailed structural information through mass spectrometry. The following are potential derivatization strategies applicable to this compound.
Halogenation of the Alkene Moiety
One of the most established methods for derivatizing a carbon-carbon double bond is through halogenation, typically with bromine or iodine. This reaction proceeds by the electrophilic addition of the halogen across the double bond, resulting in a di-halogenated derivative.
Reaction: The double bond in this compound reacts with a halogenating agent, such as a solution of bromine in a non-polar solvent, to form Triethyl 2,3-dihalopropan-1,1,2-tricarboxylate.
Analytical Enhancement: The introduction of two heavy halogen atoms significantly increases the molecular weight of the analyte. More importantly, the presence of bromine or iodine makes the derivative highly responsive to an Electron Capture Detector (ECD) in Gas Chromatography (GC). The ECD is exceptionally sensitive to electrophilic groups like halogens, allowing for trace-level detection that might not be achievable with more common detectors like the Flame Ionization Detector (FID). This approach is particularly useful for separating saturated and unsaturated esters. nih.gov
Table 1: Halogenation Derivatization for GC-ECD Analysis
| Parameter | Description |
|---|---|
| Target Functional Group | Carbon-Carbon Double Bond (prop-2-ene) |
| Typical Reagent | Bromine (Br₂) in an inert solvent |
| Derivative Formed | Triethyl 2,3-dibromopropane-1,1,2-tricarboxylate |
| Analytical Technique | Gas Chromatography (GC) |
| Enhanced Detection | Electron Capture Detector (ECD) |
| Primary Advantage | Greatly increased sensitivity for trace analysis |
Epoxidation of the Double Bond
Epoxidation is a chemical reaction that converts a carbon-carbon double bond into an epoxide, a three-membered ring containing an oxygen atom. This transformation alters the polarity and mass of the molecule, which can be advantageous for both chromatographic separation and mass spectrometric analysis.
Reaction: The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The peroxy acid transfers an oxygen atom to the double bond of this compound, yielding the corresponding epoxide derivative.
Analytical Enhancement: The resulting epoxide is more polar than the original alkene, which can alter its retention characteristics in both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC). In mass spectrometry (MS), epoxides can exhibit characteristic fragmentation patterns, such as specific ring-opening fragment ions, which can aid in structural confirmation. nih.govnih.gov Homogeneous manganese catalysts have also been shown to be effective for alkene epoxidation. acs.orgrsc.org
Table 2: Epoxidation for Enhanced Chromatographic and MS Analysis
| Parameter | Description |
|---|---|
| Target Functional Group | Carbon-Carbon Double Bond |
| Typical Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Derivative Formed | Triethyl 2-(oxiran-2-yl)ethane-1,1,2-tricarboxylate |
| Analytical Technique | GC-MS, LC-MS |
| Enhancement | Altered chromatographic retention; provides structurally significant fragment ions in MS |
| Primary Advantage | Aids in structural elucidation and can improve separation from similar compounds |
Alkylthiolation for Double Bond Position Elucidation
For complex unsaturated molecules, determining the precise location of the double bond can be challenging. Alkylthiolation, most commonly using dimethyl disulfide (DMDS), is a powerful derivatization technique specifically for this purpose, primarily used with GC-MS.
Reaction: The reaction is typically catalyzed by iodine and involves the addition of two methylthio- (-SCH₃) groups across the double bond.
Analytical Enhancement: When the resulting DMDS adduct is analyzed by GC-MS, it fragments in a predictable manner during electron ionization. wiley.com The molecule cleaves at the carbon-carbon bond that was originally the double bond, generating two diagnostic fragment ions. The masses of these ions directly indicate the original position of the double bond within the molecule, providing unambiguous structural information. wiley.com While often used for fatty acid methyl esters, the principle is applicable to other unsaturated esters.
Table 3: Dimethyl Disulfide (DMDS) Derivatization for MS Analysis
| Parameter | Description |
|---|---|
| Target Functional Group | Carbon-Carbon Double Bond |
| Reagent | Dimethyl Disulfide (DMDS) with an iodine catalyst |
| Derivative Formed | Triethyl 2,3-bis(methylthio)propane-1,1,2-tricarboxylate |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Enhancement | Provides characteristic fragment ions upon electron ionization |
| Primary Advantage | Unambiguous determination of the double bond's original location |
Photochemical Derivatization for Mass Spectrometry
Advanced derivatization techniques utilize photochemical reactions to modify the double bond, often online just before MS analysis. One such method is the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound (like acetone) to an alkene to form a four-membered oxetane ring.
Reaction: When irradiated with UV light in the presence of a photosensitizer (e.g., acetone), the double bond of this compound can react to form a substituted oxetane.
Analytical Enhancement: This technique is particularly useful in mass spectrometry for identifying isomers that differ only in the position of their double bonds. nih.govnih.gov The resulting oxetane derivative produces diagnostic fragment ions during collision-induced dissociation (CID) in the mass spectrometer, allowing for the precise localization of the C=C bond. This online approach can be integrated into LC-MS workflows for real-time structural analysis. nih.gov
Table 4: Photochemical Derivatization for Isomer-Specific MS
| Parameter | Description |
|---|---|
| Target Functional Group | Carbon-Carbon Double Bond |
| Reagent/Condition | Acetone with UV irradiation (Paternò-Büchi reaction) |
| Derivative Formed | Oxetane adduct |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Enhancement | Generates diagnostic fragments for C=C bond localization |
| Primary Advantage | Enables differentiation of positional isomers of unsaturated compounds |
Computational Chemistry Studies on Triethyl Prop 2 Ene 1,1,2 Tricarboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies detailing comprehensive quantum chemical calculations for the electronic structure and reactivity of Triethyl prop-2-ene-1,1,2-tricarboxylate were identified.
Density Functional Theory (DFT) Studies
No dedicated Density Functional Theory (DFT) studies on this compound have been found in the searched scientific literature. Consequently, data tables regarding its electronic properties, such as HOMO-LUMO energy gaps, Mulliken atomic charges, or electrostatic potential maps derived from DFT calculations, are not available.
Ab Initio and Semi-Empirical Methods
There are no available research articles detailing the application of ab initio or semi-empirical methods to analyze the electronic structure or other properties of this compound.
Conformational Analysis and Stereochemical Investigations
No computational studies focused on the conformational analysis or stereochemical investigation of this compound could be located. Information regarding the potential energy surface, stable conformers, rotational barriers, or stereoisomeric stability is not present in the available literature.
Reaction Pathway Modeling and Transition State Calculations
No published research was found that specifically models reaction pathways or calculates transition states involving this compound using computational methods.
Prediction of Spectroscopic Parameters via Computational Methods
There are no available studies that report the prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound using computational chemistry techniques.
Molecular Dynamics Simulations for Intermolecular Interactions
No molecular dynamics simulation studies concerning this compound were identified. As a result, there is no available data on its intermolecular interactions, solvation properties, or behavior in condensed phases from this computational perspective.
Advanced Topics and Future Research Directions for Triethyl Prop 2 Ene 1,1,2 Tricarboxylate
Catalyst Development for Sustainable Synthesis Approaches
The pursuit of sustainable chemical manufacturing necessitates the development of advanced catalysts that are not only efficient but also environmentally benign. For the synthesis of a complex ester like Triethyl prop-2-ene-1,1,2-tricarboxylate, catalyst innovation is paramount. Research is trending towards heterogeneous catalysts, which offer significant advantages in terms of separation, reusability, and waste reduction compared to their homogeneous counterparts. researchgate.netnih.gov
Key areas of catalyst development include:
Solid Acid Catalysts: Materials such as zeolites, functionalized mesoporous silica, and ion-exchange resins are being explored to replace traditional mineral acids like sulfuric acid. researchgate.netsemanticscholar.org For instance, phosphonated USY zeolites have shown high activity and stability in the esterification of citric acid, a related polycarboxylic acid, suggesting their potential for tricarboxylate synthesis. semanticscholar.org
Nanocatalysts: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. jetir.org The development of nanocatalysts, potentially from recycled metals, aligns with green chemistry principles by improving reaction efficiency and utilizing waste streams. mdpi.com
Biocatalysts: Enzymes, particularly lipases, present a highly selective and mild alternative for esterification. While often limited by cost and stability, research into enzyme immobilization and the use of extremophiles is expanding their industrial viability. jetir.org
Bimetallic Catalysts: Recent advancements have shown that bimetallic oxide clusters, such as those containing Rhodium (Rh) and Ruthenium (Ru), can exhibit exceptional activity in ester synthesis using molecular oxygen as a green oxidant, with water as the only byproduct. labmanager.com
Table 1: Comparison of Catalytic Systems for Sustainable Ester Synthesis
Catalyst Type Examples Advantages Challenges Relevance for Tricarboxylate Synthesis Heterogeneous Solid Acids Zeolites, Sulfonated Resins, Niobic Acid Easy separation, reusable, reduced corrosion, can be used in flow reactors. researchgate.net Lower activity than liquid acids, potential for pore blockage. High potential for clean, continuous production processes. Nanocatalysts Metal oxides (e.g., ZrO2), supported metal nanoparticles. [6, 13] High surface area, high reactivity, tunable properties. Aggregation, separation from product, potential toxicity. Can enable reactions under milder conditions, improving energy efficiency. Biocatalysts Immobilized Lipases High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable. nih.gov Lower stability, higher cost, sensitivity to substrate and solvent. Ideal for producing high-purity compounds for specialized applications. Homogeneous Catalysts Zinc (II) salts, p-Toluenesulfonic acid High activity and selectivity, good for mechanistic studies. [26, 32] Difficult to separate from product, catalyst loss, potential metal contamination. Useful for initial process development and optimization studies.
Flow Chemistry and Continuous Processing Approaches in Production
Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals. researchgate.net The production of this compound, which may involve exothermic reactions or unstable intermediates, stands to benefit significantly from this technology.
Advantages of continuous flow processing include:
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. durham.ac.uk
Precise Process Control: Superior heat and mass transfer allow for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net
Scalability: Scaling up production is achieved by running the system for longer periods or by numbering-up (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net
Integration and Automation: Flow systems can easily integrate multiple reaction and purification steps, enabling a fully automated "synthesis machine" approach that improves efficiency and reproducibility. durham.ac.uknih.gov
A notable application is the use of tube-in-tube reactors for reactions involving gases, which could be relevant if gaseous reagents are used in novel synthetic routes. durham.ac.uk The combination of flow reactors with packed beds of solid catalysts represents a highly efficient and sustainable manufacturing process. riken.jp
Table 2: Comparison of Batch vs. Continuous Flow Processing
Parameter Batch Processing Continuous Flow Processing Heat Transfer Poor, surface area to volume ratio decreases on scale-up. Excellent, high surface area to volume ratio is maintained. researchgate.net Safety Higher risk due to large volumes of reactants and potential for thermal runaway. Inherently safer due to small reactor volumes (hold-up). acs.org Process Control Difficult to maintain homogeneity; concentration and temperature gradients. Precise control over reaction parameters, leading to better consistency. Scalability Complex, often requires re-optimization of reaction conditions. Simpler, achieved by extending run time or numbering-up. researchgate.net Product Purity Often lower due to side reactions from poor process control. Generally higher, leading to simplified purification.
Exploration of Novel Reaction Pathways and Transformations
The molecular structure of this compound, featuring an allylic double bond and multiple ester functionalities, offers a rich platform for synthetic transformations. Future research can focus on leveraging this reactivity to create a diverse range of derivatives.
Allylic Functionalization: The allylic C-H bonds are potential sites for functionalization. princeton.edu Transition metal-catalyzed reactions, including those involving radical intermediates, can enable the construction of new carbon-carbon and carbon-heteroatom bonds at this position. rsc.org Such transformations could introduce new functionalities, significantly expanding the molecular complexity and potential applications of the parent compound.
Transformations of the Double Bond: The alkene moiety can undergo a variety of classic transformations, such as epoxidation, dihydroxylation, or hydrogenation. These reactions would yield saturated or otherwise functionalized tricarboxylate analogs with different physical and chemical properties.
Ester Group Modifications: The three ethyl ester groups can be modified through reactions like transesterification or amidation. nih.gov While non-activated esters are typically less reactive, catalytic methods are being developed to facilitate these transformations, allowing for the synthesis of polymers or other functional materials where the tricarboxylate unit is appended. researchgate.net
Development of this compound Analogs with Tuned Reactivity
The deliberate modification of the molecular structure allows for the fine-tuning of its chemical reactivity and physical properties. researchgate.net For this compound, creating analogs could open up new applications in polymer chemistry and materials science.
Strategies for tuning reactivity include:
Varying the Ester Alkyl Chain: Replacing the ethyl groups with other alkyl groups (e.g., methyl, tert-butyl, benzyl) can modulate the steric and electronic properties of the ester. rsc.org For example, bulkier groups like tert-butyl could increase thermal stability or selectively block certain reaction pathways.
Substitution on the Propene Backbone: Introducing substituents on the carbon atoms of the propene unit would directly influence the reactivity of the double bond and the allylic positions.
Introducing Heteroatoms: Replacing a carbon atom in the backbone or alkyl chains with a heteroatom (e.g., oxygen, nitrogen) could profoundly alter the molecule's polarity, solubility, and coordination chemistry.
Table 3: Potential Structural Modifications and Their Influence on Reactivity ```html
| Modification Site | Structural Change | Expected Effect on Reactivity | Potential Application |
|---|---|---|---|
| Ester Group | Ethyl → Benzyl | Introduces aromatic ring, alters electronic properties, allows for hydrogenolysis. | Precursor for polymers, UV-active materials. |
| Ester Group | Ethyl → tert-Butyl | Increases steric hindrance, enhances thermal stability. jetir.org | Monomers for polymers requiring high thermal decomposition temperatures. |
| Allylic Position | C-H → C-Phenyl | Introduces conjugation, alters redox potential. mdpi.com | Building blocks for optoelectronic materials. |
| Double Bond | Alkene → Epoxide | Creates a reactive electrophilic site for ring-opening reactions. | Cross-linking agent for epoxy resins, precursor for polyols. |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. beilstein-journals.orgnih.govThe highly functionalized nature of this compound makes it an intriguing candidate for use in MCRs.
The key reactive site for MCRs is the carbon atom at position 1, which is an active methylene (B1212753) carbon flanked by two electron-withdrawing ester groups. This feature allows it to act as a potent nucleophile after deprotonation. It could potentially be used in:
Knoevenagel-type condensations: Reacting with aldehydes or ketones.
Michael additions: Adding to α,β-unsaturated systems.
Cascade reactions: Participating as the active methylene component in well-known MCRs like the Hantzsch or Biginelli reactions, leading to the synthesis of complex heterocyclic structures.
beilstein-journals.orgmdpi.com
The development of new MCRs incorporating this tricarboxylate building block could provide rapid access to novel libraries of compounds with potential biological or material properties.
researchgate.netacs.org
Synthesis and Characterization of Novel Covalent Organic Frameworks Utilizing Tricarboxylate Building Blocks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. mdpi.comnih.govThey are constructed from organic building blocks linked by strong covalent bonds. Polycarboxylic acids are common building blocks for creating robust frameworks.
researchgate.net
While this compound is an ester, its corresponding tricarboxylic acid precursor is an ideal candidate as a triangular building block for the synthesis of 2D or 3D COFs. The geometry of this building block could lead to the formation of novel network topologies.
Future research directions include:
Designed Synthesis: Using reticular chemistry principles to combine the tricarboxylate linker with complementary linear or tetrahedral linkers to target specific COF topologies.
mdpi.comtcichemicals.com* Functional Frameworks: The allylic group within the pore walls of the resulting COF could be a site for post-synthetic modification, allowing for the introduction of new functional groups to tailor the framework's properties for applications in gas storage, separation, or catalysis.
researchgate.net* Flexible Frameworks: The use of building blocks with single bonds can introduce flexibility into the COF structure, potentially leading to materials with interesting "breathing" behaviors upon guest adsorption.
rsc.orgnih.gov
Sustainable Synthesis and Environmental Impact Reduction Strategies in Tricarboxylate Chemistry
Reducing the environmental footprint of chemical production is a critical global challenge. kestria.comFor tricarboxylate chemistry, a holistic approach to sustainability is required, encompassing the entire product lifecycle.
riester.delube-media.com
Key strategies for environmental impact reduction include:
Renewable Feedstocks: Investigating synthetic routes that start from biomass-derived platform molecules. For example, citric acid, which is produced by fermentation, can be catalytically converted to propane-1,2,3-tricarboxylic acid (tricarballylic acid), a potential precursor to the target molecule's backbone.
researchgate.netrsc.orgresearchgate.net* Energy Efficiency: Employing highly active catalysts and process intensification technologies like flow chemistry to reduce reaction temperatures and times, thereby lowering energy consumption.
kestria.com* Waste Minimization: Designing synthetic pathways with high atom economy, utilizing recyclable catalysts, and replacing stoichiometric reagents with catalytic alternatives.
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents.
Biodegradability: Designing the final tricarboxylate products and their derivatives to be biodegradable, preventing long-term environmental accumulation, a known issue with some synthetic esters used in plastics.
lube-media.comgreenmatch.co.uk
**Table 4: Green Chemistry Strategies for Tricarboxylate Synthesis**```html
Green Chemistry Principle Strategy Example Application Prevention Design processes to minimize waste generation. Using high-yield, selective catalytic reactions instead of stoichiometric ones. Atom Economy Maximize the incorporation of all materials used into the final product. Employing addition reactions and MCRs that incorporate all reactants. researchgate.net Use of Renewable Feedstocks Source raw materials from biomass rather than fossil fuels. Synthesizing the tricarboxylic acid backbone from bio-based citric acid. [5, 7] Catalysis Use catalytic reagents in small amounts instead of stoichiometric reagents. Replacing mineral acid catalysts with recyclable solid acids or enzymes. [24, 26] Design for Energy Efficiency Conduct reactions at ambient temperature and pressure where possible. Developing highly active catalysts that lower the activation energy of the reaction. nih.gov Design for Degradation Create products that break down into innocuous substances after use. Incorporating ester linkages that are susceptible to hydrolysis. greenmatch.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
